molecular formula C7H4ClN5 B3218732 4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190311-83-1

4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3218732
CAS No.: 1190311-83-1
M. Wt: 193.59 g/mol
InChI Key: YPKDDMDELGVETG-UHFFFAOYSA-N
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Description

4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrole ring fused to a pyridine ring, with azido and chloro substituents at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Azidation: The azido group can be introduced at the 4-position using sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and azido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Cycloaddition: Copper(I) catalysts are commonly employed for the Huisgen cycloaddition.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for azide reduction.

Major Products

    Substitution Products: Various substituted pyrrolo[2,3-b]pyridine derivatives.

    Cycloaddition Products: Triazole derivatives.

    Reduction Products: Amino derivatives of pyrrolo[2,3-b]pyridine.

Scientific Research Applications

4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Employed in the synthesis of novel materials with potential electronic and photonic applications.

    Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The azido group can participate in click chemistry reactions, enabling the compound to form covalent bonds with target proteins. This interaction can inhibit the activity of enzymes or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the azido group but shares the chloro substituent and pyrrolo[2,3-b]pyridine core.

    4-Azido-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the chloro substituent.

Uniqueness

4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both azido and chloro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in research and industry.

Properties

IUPAC Name

4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5/c8-4-3-11-7-6(4)5(12-13-9)1-2-10-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKDDMDELGVETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N=[N+]=[N-])C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265653
Record name 4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-83-1
Record name 4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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